1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-31-20-11-17(12-21(14-20)32-2)15-28-16-19(22-5-3-4-6-23(22)28)13-24(29)27-9-7-18(8-10-27)25(26)30/h3-6,11-12,14,16,18H,7-10,13,15H2,1-2H3,(H2,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGKSYBEYOJTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of this specific compound, its mechanisms of action, and relevant research findings.
Chemical Structure
The compound's IUPAC name indicates its complex structure, which includes an indole core modified with a 3,5-dimethoxybenzyl group and a piperidine moiety. The presence of these functional groups contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H28N2O4 |
| Molecular Weight | 384.48 g/mol |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Receptor Binding : The indole core can bind to several receptors, modulating their activity. This interaction is crucial for the compound's effects on cellular pathways.
- Enzyme Inhibition : The piperidine moiety may inhibit certain enzymes involved in metabolic processes or signaling pathways, enhancing the compound's therapeutic potential.
- Hydrogen Bonding : The carboxamide group can participate in hydrogen bonding, influencing the compound's binding affinity to target proteins.
Biological Activities
Research has demonstrated that compounds similar to this compound exhibit several biological activities:
- Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, reducing inflammation in various models.
- Antiviral Properties : Some indole derivatives have been found to possess antiviral activity against certain viruses by interfering with viral replication.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study published in Molecules explored the synthesis and evaluation of indole derivatives for their anticancer properties. The findings indicated that modifications on the indole core significantly affected cytotoxicity against cancer cell lines .
- Another research article highlighted the anti-inflammatory effects of indole derivatives through inhibition of NF-kB signaling pathways, demonstrating potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, it's useful to compare it with other indole derivatives:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Indole-3-acetic acid | Plant growth regulator | Auxin receptor binding |
| 1H-Indole-3-carbaldehyde | Antimicrobial | Membrane disruption |
| 3-(1H-indol-5-yl)-1,2,4-oxadiazole | Anticancer | Apoptosis induction |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and structurally related analogs:
*Estimated based on structural analogs.
Key Observations:
- Substituent Diversity : The 3,5-dimethoxybenzyl group in the target compound enhances lipophilicity compared to halogenated (e.g., AZD5363) or smaller alkyl groups (e.g., dihydroindole in ). This may improve blood-brain barrier penetration but reduce aqueous solubility .
- Molecular Weight : The target compound (~450–500 g/mol) is intermediate between simpler analogs (e.g., 287.36 g/mol in ) and complex derivatives like d9A-2 (867.96 g/mol) . This positions it within the acceptable range for oral bioavailability per Lipinski's Rule of Five.
- Hydrogen Bonding: Fewer hydrogen bond donors/acceptors compared to d9A-2 may reduce off-target interactions but limit polar receptor binding .
Pharmacological and Functional Insights
- Kinase Inhibition Potential: AZD5363, a piperidine-4-carboxamide derivative, is a potent AKT inhibitor. The target compound’s indole-acetyl group may confer similar kinase affinity, while the 3,5-dimethoxybenzyl moiety could enhance selectivity for lipid-rich binding pockets .
- Neuropeptide Receptor Antagonism: LY306740 and MDL105212A () target neuropeptide receptors.
- This contrasts with halogenated analogs (e.g., Compound E in ), which exhibit slower metabolic degradation .
Q & A
Basic: What are the optimal synthetic routes and purification strategies for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, such as:
- Step 1: Alkylation of 3,5-dimethoxybenzyl chloride with 1H-indole to introduce the benzyl group at the indole nitrogen .
- Step 2: Acetylation of the indole-3-position using chloroacetyl chloride, followed by coupling with piperidine-4-carboxamide via nucleophilic substitution .
- Step 3: Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Validation: Monitor reaction progress using TLC and confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) . Structural confirmation requires H NMR (e.g., characteristic indole proton at δ 7.2–7.8 ppm and piperidine signals at δ 2.5–3.5 ppm) and HRMS .
Basic: How is the compound characterized structurally and functionally?
Answer:
Key techniques include:
- NMR Spectroscopy: H and C NMR identify substituent integration (e.g., methoxy groups at δ 3.8 ppm) and confirm acetyl-piperidine connectivity .
- IR Spectroscopy: Validate carbonyl stretches (amide C=O at ~1650 cm, acetyl C=O at ~1700 cm) .
- X-ray Crystallography: Resolve piperidine conformation and hydrogen-bonding patterns in the carboxamide moiety (if single crystals are obtainable) .
- HPLC-MS: Quantify purity and detect degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .
Advanced: What strategies are recommended for identifying its biological targets or mechanisms of action?
Answer:
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding to receptors like serotonin or σ receptors, leveraging the indole-piperidine scaffold’s similarity to known ligands .
- In Vitro Assays: Perform competitive binding studies (e.g., radioligand displacement assays) against CNS targets. For enzyme targets, use fluorescence-based activity assays (e.g., acetylcholinesterase inhibition) .
- Proteomics: Apply affinity chromatography with immobilized compound analogs to pull down interacting proteins, followed by LC-MS/MS identification .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency?
Answer:
- Substituent Variation: Modify the 3,5-dimethoxybenzyl group (e.g., replace methoxy with halogens or alkyl chains) to assess steric/electronic effects on target binding .
- Scaffold Hopping: Replace the indole core with other heterocycles (e.g., benzimidazole) to evaluate rigidity and π-π stacking contributions .
- Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors in the carboxamide and acetyl groups .
Data Analysis: Compare IC values across analogs using nonlinear regression and statistical tools (GraphPad Prism) to identify trends .
Advanced: How can metabolic stability and CYP inhibition risks be evaluated preclinically?
Answer:
- Microsomal Stability Assays: Incubate the compound with rat/human liver microsomes (1 mg/mL) and quantify remaining parent compound via LC-MS at 0, 15, 30, and 60 minutes .
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC values .
- Metabolite ID: Perform UPLC-QTOF-MS to detect phase I/II metabolites (e.g., O-demethylation of the 3,5-dimethoxy groups) .
Advanced: How should contradictory data (e.g., variable bioactivity across studies) be resolved?
Answer:
- Reproducibility Checks: Re-test under standardized conditions (e.g., fixed cell lines, serum-free media) to exclude batch-to-batch variability .
- Assay Interference Testing: Rule out false positives by adding detergent controls (e.g., 0.1% Triton X-100) to disrupt nonspecific binding .
- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., Pipeline Pilot) to identify confounding variables (e.g., solubility differences) .
Advanced: What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?
Answer:
- Rodent Models: Use Sprague-Dawley rats for PK profiling (IV/PO administration, blood sampling at 0.25, 0.5, 1, 2, 4, 8, 24 h). Measure plasma concentrations via LC-MS/MS .
- Disease Models: For CNS targets, employ forced swim tests (depression) or scopolamine-induced memory impairment (Alzheimer’s) .
- Tissue Distribution: Autoradiography with C-labeled compound to assess brain penetration and off-target accumulation .
Advanced: How is toxicity profiled in early-stage development?
Answer:
- In Vitro Cytotoxicity: MTT assays on HEK293 and HepG2 cells (48-hour exposure) to determine IC values .
- Genotoxicity Screening: Ames test (TA98 and TA100 strains) to assess mutagenic potential .
- In Silico Tox Prediction: Use Derek Nexus to flag structural alerts (e.g., potential for reactive metabolite formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
